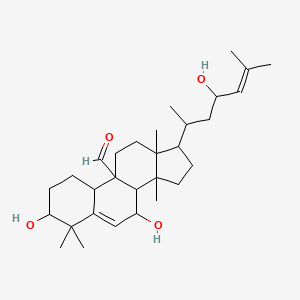
Momordicin I
描述
Momordicin I, or 3,7,23-trihydroxycucurbitan-5,24-dien-19-al, is a chemical compound found in the leaves of the bitter melon vine (Momordica charantia), possibly responsible for its reputed medicinal properties .
Synthesis Analysis
Momordica charantia, known as a bitter melon, contains cucurbitacins and multiflorane type triterpenes, which confer bitter tasting and exhibit pharmacological activities. Their carbon skeletons are biosynthesized from 2,3-oxidosqualene by responsible oxidosqualene cyclase (OSC) .Molecular Structure Analysis
Momordicin I has a molecular formula of C30H48O4. Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Momordicin I .Physical And Chemical Properties Analysis
Momordicin I has a density of 1.1±0.1 g/cm3, a boiling point of 592.4±50.0 °C at 760 mmHg, and a flash point of 326.1±26.6 °C. It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学研究应用
抗糖尿病和胰岛素分泌效果
Momordicin I在增强胰岛素分泌和提供抗糖尿病益处方面显示出有希望的结果。研究表明,苦瓜中的特定皂苷,包括momordicin I,在体外显著刺激胰岛素分泌。这表明其通过调节胰岛素水平在管理糖尿病的潜在用途(Keller et al., 2011)。
抗纤维化和抗氧化活性
Momordicin I已被确定对高葡萄糖诱导的大鼠心脏成纤维细胞增殖和胶原合成具有抑制作用。它减轻氧化应激,这是与糖尿病相关的心脏纤维化发展的关键因素。Momordicin I的抗纤维化作用是通过激活核因子红细胞2相关因子2(Nrf2)和抑制转化生长因子-β1(TGF-β1)的产生来介导的,表明其在治疗与糖尿病相关的心脏纤维化中的潜在应用(Po-Yuan Chen et al., 2018)。
抗炎性能
Momordicin I表现出显著的抗炎性能。研究表明,通过阻止ApoE-/-小鼠中核因子κB(NF-κB)的核转位,它抑制了炎症因子的生成。这种效果与IκB降解的抑制相关,表明其在管理与炎症相关的疾病中的潜在用途(Huang Xian, 2013)。
细胞毒性效应和农药控制应用
研究还探讨了momordicin I和II对培养细胞系的细胞毒性效应,包括对斜纹夜蛾卵巢细胞系的影响。Momordicin I显示出显著的细胞毒性,表明其在农药控制和可能针对某些癌细胞的应用中具有潜力(Huan Liu et al., 2015)。
作用机制
属性
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20?,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNBPFTVLJTMK-KIAXAHKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101293615 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Momordicin I and where is it found?
A1: Momordicin I is a cucurbitane-type triterpenoid primarily found in Momordica charantia L., commonly known as bitter melon. It is mainly isolated from the leaves of the plant, although it can also be found in the fruit and seeds. [, , , , , ]
Q2: What is the chemical structure of Momordicin I?
A2: Momordicin I is a triterpenoid with the molecular formula C30H46O4. Its structure consists of a cucurbitane skeleton with a 5,24-diene system and three hydroxyl groups at positions 3, 7, and 23, along with an aldehyde group at position 19. [, , ]
Q3: What analytical techniques are used to identify and quantify Momordicin I?
A3: Various spectroscopic techniques are employed to characterize Momordicin I, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Mass Spectrometry (MS). [, ] Quantitative analysis of Momordicin I and total saponins in plant extracts can be achieved using spectrophotometry. []
Q4: What are the reported biological activities of Momordicin I?
A4: Momordicin I exhibits a range of biological activities, including insecticidal and antifeedant properties against various insect pests like Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer). [, , , ] Additionally, it demonstrates cytotoxic activity against Spodoptera litura ovary cell lines (SpLi-221). []
Q5: How does Momordicin I exert its insecticidal effect on Plutella xylostella?
A5: Momordicin I acts as an antifeedant, deterring Plutella xylostella larvae from feeding on treated leaves. This leads to a reduction in food consumption, resulting in stunted growth and decreased survival rates of the larvae. []
Q6: How does Momordicin I impact the Asian corn borer (Ostrinia furnacalis)?
A6: Research indicates that Momordicin I can inhibit phenoloxidase activity in Ostrinia furnacalis larvae. [] Phenoloxidase plays a crucial role in insect development and immune responses, suggesting that disruption of this enzyme by Momordicin I could contribute to its insecticidal effect. [, ]
Q7: What is the potential of Momordicin I in pest control?
A7: The potent antifeedant and insecticidal properties of Momordicin I against agricultural pests like the diamondback moth and Asian corn borer highlight its potential as a biopesticide. Further research is necessary to explore its efficacy under field conditions and assess its environmental impact. [, , , ]
Q8: What are the implications of the cytotoxic activity of Momordicin I against insect cell lines?
A8: The cytotoxic effects of Momordicin I on Spodoptera litura ovary cell lines (SpLi-221) provide insights into its mode of action at the cellular level. Studies have shown that it can induce cell cycle arrest, apoptosis, cell membrane disruption, and increased intracellular calcium levels in these cells. []
Q9: Are there any traditional medicinal uses of Momordica charantia related to Momordicin I?
A9: While Momordicin I itself might not be directly linked to specific traditional uses, Momordica charantia, the plant source of this compound, is widely used in traditional medicine, particularly in Togo. It is employed for treating various ailments, including gastrointestinal and viral diseases. Interestingly, the leaves, which are known to contain Momordicin I, are a primary source for these traditional remedies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



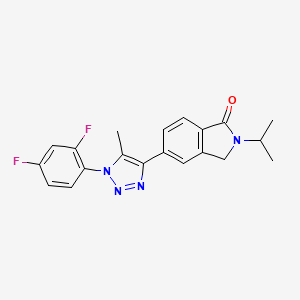
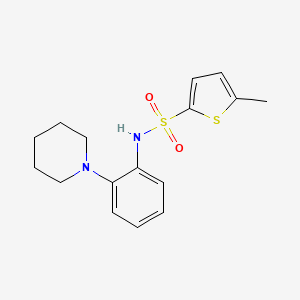
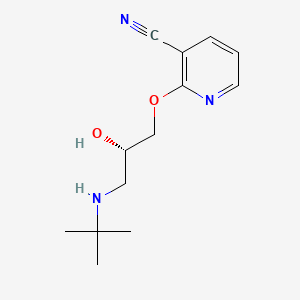
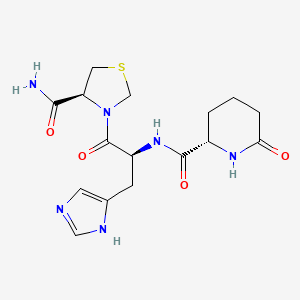

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)
![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)
![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)
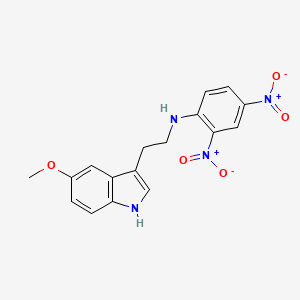

![7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)
![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)